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molecular formula C8H6N2OS B3058692 4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde CAS No. 91163-89-2

4-(1H-imidazol-1-yl)thiophene-2-carbaldehyde

Cat. No. B3058692
M. Wt: 178.21 g/mol
InChI Key: NETHONVYJZOPMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04720550

Procedure details

In a three-necked-20-l-reaction bulb aquipped with a thermometer, a reflux cooler and a KPG-stirrer, 1.911 kg (10 mole) of 4-bromothiophen-2-aldehyde, 4.084 kg (60 mole) of imidazol of 99% purity and 0.065 kg (about 1 mole) of powderous copper metal are added to 10 l of water. The reaction mixture is stirred and boiled to reflux for 5 hours. After cooling the reaction mixture to 60° C., the reaction mixture is extracted several times with a total of 26 l of chloroform. The combined chloroform solutions are washed three times mit 15 l of water. The washed chloroform phase is mixed with 10 l of water and then brought to a pH of smaller than 1 by the addition of about 750 ml of 25% hydrochloric acid with vigorous stirring. The aqueous acidic phase is added with 30 l of chloroform at 40° C. Subsequently, about 600 g of NaHCO3 is added thereto slowly with vigorous stirring, until the aqueous phase reaches a pH larger than 7.5. In order to extract completely the precipitated product, the chloroform phase is separated and the aqueous phase is again extracted with 20 l of chloroform. The combined chloroform phases are evaporated to a final volume of about 4 l and is added to 9 l of petrol ether (b.p. 40° to 60° C.) with vigorous stirring. The resulting precipitate is filtered off with suction and is dried at 50° C.
Quantity
1.911 kg
Type
reactant
Reaction Step One
Quantity
4.084 kg
Type
reactant
Reaction Step One
Name
copper
Quantity
0.065 kg
Type
catalyst
Reaction Step One
Name
Quantity
10 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=1.[NH:9]1[CH:13]=[CH:12][N:11]=[CH:10]1>[Cu].O>[N:9]1([C:2]2[CH:3]=[C:4]([CH:7]=[O:8])[S:5][CH:6]=2)[CH:13]=[CH:12][N:11]=[CH:10]1

Inputs

Step One
Name
Quantity
1.911 kg
Type
reactant
Smiles
BrC=1C=C(SC1)C=O
Name
Quantity
4.084 kg
Type
reactant
Smiles
N1C=NC=C1
Name
copper
Quantity
0.065 kg
Type
catalyst
Smiles
[Cu]
Name
Quantity
10 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture is extracted several times with a total of 26 l of chloroform
WASH
Type
WASH
Details
The combined chloroform solutions are washed three times
ADDITION
Type
ADDITION
Details
The washed chloroform phase is mixed with 10 l of water
ADDITION
Type
ADDITION
Details
brought to a pH of smaller than 1 by the addition of about 750 ml of 25% hydrochloric acid with vigorous stirring
ADDITION
Type
ADDITION
Details
The aqueous acidic phase is added with 30 l of chloroform at 40° C
ADDITION
Type
ADDITION
Details
Subsequently, about 600 g of NaHCO3 is added
EXTRACTION
Type
EXTRACTION
Details
In order to extract completely the precipitated product
CUSTOM
Type
CUSTOM
Details
the chloroform phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is again extracted with 20 l of chloroform
CUSTOM
Type
CUSTOM
Details
The combined chloroform phases are evaporated to a final volume of about 4 l
ADDITION
Type
ADDITION
Details
is added to 9 l of petrol ether (b.p. 40° to 60° C.) with vigorous stirring
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off with suction
CUSTOM
Type
CUSTOM
Details
is dried at 50° C.

Outcomes

Product
Name
Type
Smiles
N1(C=NC=C1)C=1C=C(SC1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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